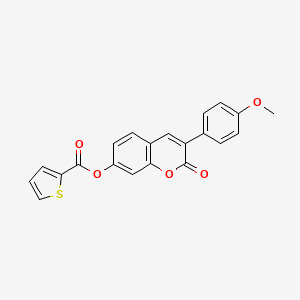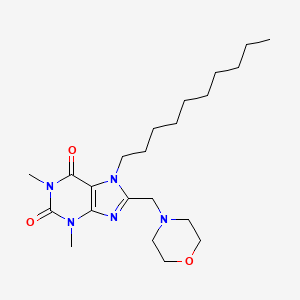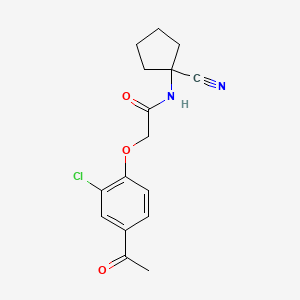
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It was first synthesized in the 1960s by Ciba-Geigy, a Swiss pharmaceutical company, and has since become one of the most commonly prescribed drugs worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mécanisme D'action
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide reduces inflammation and pain in the body.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been shown to decrease the expression of adhesion molecules, which play a key role in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide also has some limitations. It has been shown to have variable effects in different animal models, which can make it difficult to interpret results. In addition, its effects on the immune system can be complex and may require careful consideration in experimental design.
Orientations Futures
There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide. One area of interest is the potential use of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide in cancer treatment. Studies have shown that N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide can inhibit the growth of certain types of cancer cells, and there is interest in exploring its use in combination with other cancer therapies. Another area of interest is the development of new formulations of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide that can improve its bioavailability and reduce side effects. Finally, there is interest in exploring the potential use of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenyl acetic acid with thionyl chloride to form 3,5-dichlorophenyl acetyl chloride. This intermediate is then reacted with 2-amino-cyclohexanone to form the corresponding amide. The final step involves the addition of acetic anhydride to the amide to form N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
N-[2-(3,5-dichloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-11-6-12(17)8-13(7-11)19-14(20)9-18-15(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVIDCZAAUICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)

![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)



![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

